3-(3-Pyridinylmethyl)benzoic acid
Description
3-(3-Pyridinylmethyl)benzoic acid is a benzoic acid derivative with a pyridine ring attached via a methylene group at the third position of the benzene ring. This structure combines the aromaticity and acidity of benzoic acid with the basicity of pyridine, making it a versatile compound in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethyl)benzoic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1-6,8-9H,7H2,(H,15,16) |
InChI Key |
LRSQBOMMXCANAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinylmethyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods: Industrial production of 3-(3-Pyridinylmethyl)benzoic acid typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Pyridinylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can modify the pyridinylmethyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced pyridinylmethyl derivatives.
Substitution: Benzylic halides.
Scientific Research Applications
3-(3-Pyridinylmethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(3-Pyridinylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. Its effects are mediated through various biochemical pathways, depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical properties of 3-(3-pyridinylmethyl)benzoic acid and its analogs:
*Predicted based on analog data (e.g., piperazinylmethyl analog ).
Key Observations:
- Substituent Effects : The pyridinylmethyl group introduces basicity (pKa ~4.28), enhancing solubility in acidic environments. In contrast, the piperazinylmethyl group in the 514209-42-8 compound increases molecular weight and basicity, making it suitable for targeting M3 receptors .
- Bioactivity: While 3-(3-pyridinylmethyl)benzoic acid lacks reported bioactivity, its analogs show receptor-specific interactions.
Metabolic and Pharmacokinetic Profiles
- Metabolism : Hydroxylated and sulfonated benzoic acid derivatives (e.g., hydroxyl-(sulfooxy)benzoic acid in ) undergo phase II conjugation. The pyridinylmethyl group in 3-(3-pyridinylmethyl)benzoic acid may undergo oxidation or demethylation, but specific data is unavailable.
- Solubility: The pyridinylmethyl group improves water solubility compared to non-polar substituents (e.g., 3-(5-methyl-2-furyl)benzoic acid ).
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